MMP2-IN-2

描述

Structure

2D Structure

3D Structure

属性

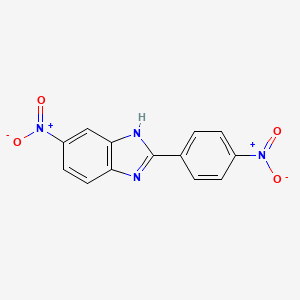

IUPAC Name |

6-nitro-2-(4-nitrophenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O4/c18-16(19)9-3-1-8(2-4-9)13-14-11-6-5-10(17(20)21)7-12(11)15-13/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIPBORERCFIIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170267 |

Source

|

| Record name | 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-39-0 |

Source

|

| Record name | 6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of MMP2-IN-2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action for MMP2-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of MMP-2 and its role in various pathological processes.

Introduction to MMP-2 and Its Inhibition

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Dysregulation of MMP-2 activity is implicated in a wide range of diseases, including cancer metastasis, angiogenesis, cardiovascular diseases, and fibrosis.[1][3] Consequently, the development of specific MMP-2 inhibitors is a significant area of therapeutic research. This compound has emerged as a key small molecule inhibitor in this field.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of MMP-2.[4] Its mechanism of action involves binding to the active site of the MMP-2 enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates.[3] This inhibition is achieved without chelating the essential zinc ion in the enzyme's catalytic domain, a mechanism that distinguishes it from many broad-spectrum MMP inhibitors and contributes to its selectivity.[5] By blocking the proteolytic activity of MMP-2, this compound effectively hinders the breakdown of the ECM, a crucial step in processes such as tumor cell invasion and the formation of new blood vessels (angiogenesis).[3][6]

Quantitative Data on this compound Inhibition

The inhibitory potency and selectivity of this compound have been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentration (IC50) values.

| Enzyme | IC50 (μM) |

| MMP-2 | 4.2[4] |

| MMP-13 | 12[4] |

| MMP-9 | 23.3[4] |

| MMP-8 | 25[4] |

Table 1: Inhibitory activity of this compound against various Matrix Metalloproteinases.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Fluorometric MMP-2 Inhibition Assay

This assay is used to determine the in vitro potency of this compound in inhibiting MMP-2 activity.

Principle: The assay utilizes a quenched fluorogenic peptide substrate that is specifically cleaved by MMP-2.[7] Upon cleavage, a fluorophore is separated from a quencher moiety, resulting in an increase in fluorescence intensity that is directly proportional to MMP-2 activity.[7]

Materials:

-

Recombinant human MMP-2 enzyme

-

MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[7]

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Add a fixed concentration of recombinant human MMP-2 to each well of the 96-well plate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MMP fluorogenic substrate to each well.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) at regular intervals for a specified duration (e.g., 60 minutes) at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells, a process often dependent on MMP-2 activity.

Principle: A "wound" is created in a confluent monolayer of cultured cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the inhibitor.

Materials:

-

Cancer cell line with known MMP-2 expression (e.g., HT1080 fibrosarcoma cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

Sterile pipette tips or a cell scraper

-

Microscope with imaging capabilities

Procedure:

-

Seed cells in a multi-well plate and grow to a confluent monolayer.

-

Create a uniform scratch (wound) in the center of each well using a sterile pipette tip.

-

Gently wash the wells with serum-free medium to remove detached cells.

-

Add serum-free medium containing various concentrations of this compound or a vehicle control to the wells.

-

Capture images of the wounds at time zero.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area.

-

Compare the wound closure rates between the treated and control groups to determine the effect of this compound on cell migration.[8]

Signaling Pathways and Visualizations

MMP-2 is a key downstream effector in several signaling pathways that promote cancer progression. By inhibiting MMP-2, this compound can disrupt these pathways.

MMP-2 Activation and Substrate Cleavage Pathway

MMP-2 is typically secreted as an inactive zymogen (pro-MMP-2) and requires activation on the cell surface. This process is often mediated by membrane-type MMPs (MT-MMPs), such as MT1-MMP, and is regulated by the tissue inhibitor of metalloproteinases 2 (TIMP-2).[6] Once activated, MMP-2 cleaves various ECM components, facilitating cell invasion and migration.

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

References

- 1. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. quickzyme.com [quickzyme.com]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. Seeking for Non-Zinc-Binding MMP-2 Inhibitors: Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMP2 - Wikipedia [en.wikipedia.org]

- 7. MMP2 Inhibitor Screening Assay Kit (Fluorometric) (ab139447) | Abcam [abcam.com]

- 8. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MMP2-IN-2: A Non-Zinc-Binding Inhibitor of Matrix Metalloproteinase-2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix, a process integral to both normal physiological tissue remodeling and pathological conditions such as tumor invasion and metastasis. The development of selective MMP-2 inhibitors is a significant focus in therapeutic research. This whitepaper details the discovery and synthesis of MMP2-IN-2, a potent and selective, non-zinc-binding inhibitor of MMP-2. Identified through a combination of virtual screening and chemical optimization of a substituted 2-arylbenzimidazole scaffold, this compound presents a promising avenue for the development of novel therapeutics targeting MMP-2-mediated diseases. This document provides a comprehensive overview of its discovery, a detailed (proposed) synthesis protocol, quantitative inhibitory data, and the methodologies for key biological assays.

Introduction to MMP-2 and Its Inhibition

Matrix metalloproteinases (MMPs) are a family of over 25 zinc-dependent enzymes responsible for the breakdown of various components of the extracellular matrix (ECM). MMP-2, also known as gelatinase A, is particularly crucial in the degradation of type IV collagen, a major component of basement membranes. Under normal physiological conditions, MMP-2 is involved in processes such as wound healing, angiogenesis, and embryonic development. However, its overexpression is strongly associated with the progression of various cancers, where it facilitates tumor growth, invasion, and metastasis by breaking down the physical barriers of the ECM.

The catalytic activity of MMPs is dependent on a zinc ion located in their active site. Traditional MMP inhibitors have been designed to chelate this zinc ion, often leading to a lack of selectivity and off-target effects, which has limited their clinical success. This has spurred the development of non-zinc-binding inhibitors (NZBIs), which offer a promising alternative by targeting other regions of the enzyme's active site to achieve selectivity. This compound is a notable example of such a non-zinc-binding inhibitor.

Discovery of this compound

This compound, also referred to as compound 42 in the primary literature, was discovered through a rational drug design approach that began with virtual screening to identify novel scaffolds that could selectively inhibit MMP-2 without coordinating the catalytic zinc ion. The initial hits were optimized through chemical synthesis and structure-activity relationship (SAR) studies, leading to the identification of the substituted 2-arylbenzimidazole scaffold as a promising chemotype. Further chemical modifications to this core structure culminated in the synthesis of this compound, which demonstrated potent and selective inhibition of MMP-2.

Quantitative Inhibitory Data

This compound has been characterized by its inhibitory activity against MMP-2 and its selectivity over other MMP isoforms. The following table summarizes the key quantitative data.

| Enzyme | IC50 (μM) |

| MMP-2 | 4.2[1] |

| MMP-13 | 12[1] |

| MMP-9 | 23.3[1] |

| MMP-8 | 25[1] |

Synthesis of this compound

The synthesis of this compound, chemically named N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide, is based on the well-established formation of the 2-arylbenzimidazole core. This typically involves the condensation of an o-phenylenediamine derivative with an aromatic aldehyde or carboxylic acid. The following is a proposed synthetic protocol based on general methods for this class of compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(3-aminophenyl)-1H-benzo[d]imidazole

-

To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of CHCl3:MeOH (3:1), add 3-aminobenzaldehyde (1 equivalent).

-

The reaction mixture can be stirred at ambient temperature or heated under reflux. The use of a catalyst, such as a Lewis acid (e.g., Sc(OTf)3) or gold nanoparticles on a solid support (e.g., Au/TiO2), can facilitate the reaction.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(3-aminophenyl)-1H-benzo[d]imidazole.

Step 2: Amide Coupling to Yield N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide (this compound)

-

Dissolve 2-(3-aminophenyl)-1H-benzo[d]imidazole (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

To this solution, add [1,1'-biphenyl]-4-carbonyl chloride (1.1 equivalents) dropwise at 0 °C. Alternatively, [1,1'-biphenyl]-4-carboxylic acid can be used in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as hydroxybenzotriazole (HOBt).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the final product, this compound.

Mechanism of Action and Signaling Pathway

Non-Zinc-Binding Inhibition

Unlike traditional MMP inhibitors, this compound does not chelate the catalytic zinc ion in the active site of MMP-2. Instead, its inhibitory mechanism is believed to involve interactions with the S1' subsite, a deep hydrophobic pocket adjacent to the catalytic zinc. By occupying this pocket, this compound is thought to allosterically induce a conformational change in the enzyme's active site, rendering it less competent for substrate binding and catalysis. This non-zinc-binding mode of inhibition is key to its selectivity over other MMPs.

dot

Caption: Simplified signaling pathway for MMP-2 activation and its inhibition by this compound.

Experimental Protocols for Inhibition Assays

The inhibitory activity of this compound is typically determined using a fluorometric assay. Gelatin zymography can also be used to visualize the inhibitory effect on the gelatinolytic activity of MMP-2.

Fluorometric MMP-2 Inhibition Assay

This assay continuously measures the enzymatic activity of MMP-2 using a quenched fluorescent peptide substrate.

Materials:

-

Recombinant human MMP-2 (activated)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5

-

Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (or a similar quenched peptide substrate)[3][4][5]

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer (e.g., with excitation at 325 nm and emission at 393 nm)[3]

Procedure:

-

Prepare a dilution series of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the activated MMP-2 enzyme solution to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at 37 °C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorometer.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of this compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

dot

Caption: Workflow for the fluorometric MMP-2 inhibition assay.

Conclusion

This compound represents a significant advancement in the development of selective MMP inhibitors. Its discovery through rational design and its non-zinc-binding mechanism of action provide a promising framework for creating novel therapeutics for cancer and other diseases characterized by aberrant MMP-2 activity. The synthetic route, while based on established chemical principles, allows for further optimization and the generation of analogues with improved potency and pharmacokinetic properties. The experimental protocols outlined in this whitepaper provide a foundation for researchers to further investigate the biological activity of this compound and similar compounds. Continued research into this class of inhibitors holds the potential to deliver highly selective and effective clinical candidates.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

The Critical Role of Matrix Metalloproteinase-2 Inhibition in Health and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase also known as gelatinase A, is a pivotal enzyme in the remodeling of the extracellular matrix (ECM). Its physiological roles are essential in processes such as embryonic development, tissue repair, and angiogenesis. However, the dysregulation of MMP-2 activity is a hallmark of numerous pathological conditions, including cancer metastasis, cardiovascular diseases, and neuroinflammatory disorders. Consequently, the inhibition of MMP-2 has emerged as a significant therapeutic strategy. This technical guide provides an in-depth exploration of the biological roles of MMP-2, the multifaceted consequences of its inhibition, and the intricate signaling pathways it governs. Detailed experimental protocols for assessing MMP-2 activity and the effects of its inhibitors are provided, alongside a quantitative analysis of the impacts of MMP-2 inhibition in various disease models.

The Biological Significance of MMP-2

MMP-2 is a 72 kDa enzyme primarily responsible for the degradation of type IV collagen, a major component of basement membranes, as well as other ECM proteins like gelatin, elastin, fibronectin, and laminin[1]. Its activity is tightly regulated at multiple levels, including transcriptional control, secretion as an inactive zymogen (pro-MMP-2), and activation by membrane-type MMPs (MT-MMPs) on the cell surface[2][3]. The activity of MMP-2 is also modulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).

A delicate balance of MMP-2 activity is crucial for maintaining tissue homeostasis. Dysregulation, often characterized by overexpression or overactivation, contributes to the pathogenesis of a wide array of diseases:

-

Cancer: Elevated MMP-2 activity is strongly associated with tumor progression, invasion, and metastasis[4][5]. By degrading the basement membrane, MMP-2 facilitates the escape of cancer cells from the primary tumor and their entry into the circulation[2]. It also promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen[2].

-

Cardiovascular Diseases: MMP-2 plays a complex role in cardiovascular health and disease. It is implicated in the pathogenesis of atherosclerosis by contributing to plaque instability and rupture. Furthermore, its activity is associated with the development of aortic aneurysms and myocardial fibrosis.

-

Neurological Disorders: In the central nervous system, MMP-2 is involved in both physiological processes like synaptic plasticity and pathological conditions. Dysregulated MMP-2 activity can contribute to the breakdown of the blood-brain barrier, a critical event in neuroinflammatory diseases such as multiple sclerosis and stroke[6].

-

Fibrotic Diseases: In conditions like liver, pulmonary, and kidney fibrosis, excessive MMP-2 activity can paradoxically contribute to tissue scarring by disrupting the normal ECM architecture and promoting the deposition of fibrotic tissue[7].

The Impact of MMP-2 Inhibition: A Therapeutic Approach

Given the significant role of MMP-2 in disease progression, its inhibition has become a focal point for therapeutic intervention. The primary mechanism of MMP-2 inhibitors involves blocking the enzyme's catalytic activity, often by chelating the zinc ion essential for its function[7]. Inhibition of MMP-2 can lead to a cascade of beneficial effects in various pathological contexts:

-

Reduced Cancer Cell Invasion and Metastasis: By preventing the degradation of the ECM, MMP-2 inhibitors can significantly impede the ability of cancer cells to invade surrounding tissues and metastasize to distant organs[7][8].

-

Anti-Angiogenic Effects: MMP-2 inhibition can suppress the formation of new blood vessels, thereby starving tumors of their blood supply and hindering their growth[9][10].

-

Stabilization of Atherosclerotic Plaques: In cardiovascular disease, inhibiting MMP-2 may help to stabilize atherosclerotic plaques, reducing the risk of rupture and subsequent thrombotic events[7].

-

Attenuation of Neuroinflammation: By preserving the integrity of the blood-brain barrier, MMP-2 inhibitors can limit the influx of inflammatory cells into the central nervous system, thereby reducing neuroinflammation[6].

Quantitative Effects of MMP-2 Inhibition

The efficacy of MMP-2 inhibition has been quantified in numerous preclinical studies. The following tables summarize key findings on the impact of various MMP-2 inhibitors on cell behavior and disease progression.

Table 1: In Vitro Effects of MMP-2 Inhibitors on Cancer Cell Lines

| Inhibitor | Cell Line(s) | Concentration | Effect | Quantitative Result | Reference(s) |

| ARP100 | SW480 (Colorectal Cancer) | 5 μM | Inhibition of Migration & Invasion | Significant reduction in migratory and invasive capabilities | [11][12] |

| AG-L-66085 | Y79 (Retinoblastoma) | 5 μM | Reduction in Cell Viability & Migration | Significantly reduced migration | [13] |

| Myricetin | COLO 205, COLO 320HSR, COLO 320DM, HT-29 (Colorectal Cancer) | 7.82 - 23.51 µmol/L | Inhibition of MMP-2 Enzyme Activity | IC50 values ranging from 7.82 to 23.51 µmol/L | [1][2][14] |

| Sauchinone | SW480, HCT 116 (Colorectal Cancer) | 25 and 50 μM | Reduction in Cell Mobility | Significantly reduced mobility | [2] |

| Triptolide | HT-29 (Colorectal Cancer) | Not specified | Decrease in Invasion | Significantly decreased invasion abilities | |

| BB-94 (Batimastat) | Capan1, AsPC1 (Pancreatic Cancer) | 40 ng/mL | Reduction in Cell Invasion | Capan1: Reduced from 191 ± 37 to 96 ± 14 invasive cells. AsPC1: Reduced from 116 ± 46 to 72 ± 33 invasive cells. | [7][15] |

Table 2: In Vivo and Ex Vivo Effects of MMP-2 Inhibition

| Inhibitor/Method | Model | Effect | Quantitative Result | Reference(s) |

| MMP-2 Deficiency (MMP-2-/- mice) | Oxygen-Induced Retinopathy | Reduced Retinal Neovascularization | 75% reduction in preretinal neovascularization compared to wild-type. | [16][17][18][19] |

| AG3340 (Selective MMP-2/-9 inhibitor) | Rat Model of Retinopathy of Prematurity | Inhibition of Retinal Neovascularization | 65% inhibition of retinal neovascularization. | [16][17][20] |

| DPC-A37668 (MMP-2 specific inhibitor) | Rat Model of Retinopathy of Prematurity | Inhibition of Retinal Neovascularization | 52% inhibition of retinal neovascularization. | [16][17][20] |

| BB-94 (Batimastat) | Orthotopic Pancreatic Cancer Mouse Model | Increased Survival & Reduced Metastases | 4 of 13 treated mice survived to 70 days vs. 0 of 13 in the control group. 2 of 13 treated mice had metastases vs. 9 of 13 in the control group. | [21] |

| shRNA-mediated MMP-2 silencing | Esophageal Carcinoma Xenograft Model | Inhibition of Tumor Growth | Significant suppression of tumor growth. | [22] |

Key Signaling Pathways Involving MMP-2

The expression and activity of MMP-2 are regulated by complex signaling networks that are often dysregulated in disease. Understanding these pathways is critical for the development of targeted therapies.

TGF-β Signaling Pathway

Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that can either suppress or promote tumor progression depending on the cellular context. In many advanced cancers, TGF-β signaling promotes an invasive phenotype, in part by upregulating MMP-2 expression. This process is often mediated through the p38 MAPK signaling pathway[23]. Inhibition of MMP-2 can disrupt this pro-metastatic cascade.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and migration. Activation of this pathway by growth factors can lead to the upregulation of MMP-2 expression, thereby promoting cell invasion[1][24][25][26][27]. Inhibitors targeting the PI3K/Akt pathway have been shown to reduce MMP-2 levels and suppress metastasis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, activation of the MAPK/ERK pathway can lead to increased transcription of the MMP-2 gene, contributing to a more aggressive cellular phenotype[15][28].

Experimental Protocols for Studying MMP-2 Inhibition

Accurate and reproducible experimental methods are paramount for investigating the biological role of MMP-2 and the efficacy of its inhibitors. The following section details standard protocols for key assays.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.

Protocol:

-

Sample Preparation: Conditioned cell culture media or tissue lysates are collected. Protein concentration is determined using a standard protein assay. Samples are mixed with a non-reducing sample buffer.

-

Gel Electrophoresis: Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is carried out under non-reducing conditions to separate proteins based on their molecular weight.

-

Renaturation: After electrophoresis, the gel is washed in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.

-

Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity. During this incubation (typically 16-24 hours at 37°C), the gelatinases digest the gelatin in the gel.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The gel is then destained to enhance the visibility of the bands.

-

Quantification: The intensity of the clear bands can be quantified using densitometry software, providing a semi-quantitative measure of MMP-2 activity.

Western Blotting

Western blotting is used to detect and quantify the protein expression of MMP-2 (both pro- and active forms).

Protocol:

-

Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Protein concentration is determined.

-

Gel Electrophoresis: Protein samples are denatured and loaded onto an SDS-polyacrylamide gel. Electrophoresis separates the proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for MMP-2.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

-

Analysis: The intensity of the bands corresponding to MMP-2 is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Cell Migration and Invasion Assays

These assays are crucial for assessing the functional consequences of MMP-2 inhibition on cell motility.

This assay measures the ability of cells to migrate through a porous membrane (for migration) or a membrane coated with an ECM-like substance like Matrigel (for invasion).

Protocol:

-

Chamber Setup: Transwell inserts with a porous membrane are placed in a multi-well plate. For invasion assays, the membrane is coated with Matrigel.

-

Cell Seeding: Cells, pre-treated with or without an MMP-2 inhibitor, are seeded in the upper chamber in serum-free medium. The lower chamber contains medium with a chemoattractant (e.g., FBS).

-

Incubation: The plate is incubated for a specific period (e.g., 12-48 hours) to allow cells to migrate or invade through the membrane.

-

Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification: The stained cells are counted under a microscope, or the stain is eluted and the absorbance is measured to quantify the number of migrated/invaded cells.

This assay measures the collective migration of a sheet of cells.

Protocol:

-

Cell Monolayer: Cells are grown to confluence in a multi-well plate.

-

Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with medium containing the MMP-2 inhibitor or a vehicle control.

-

Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 4-8 hours).

-

Analysis: The rate of wound closure is measured by quantifying the change in the cell-free area over time using image analysis software.

Conclusion and Future Directions

The inhibition of MMP-2 represents a promising therapeutic avenue for a multitude of diseases characterized by aberrant ECM remodeling. The extensive preclinical data underscore the potential of MMP-2 inhibitors to curtail cancer progression, stabilize cardiovascular lesions, and mitigate neuroinflammation. However, the translation of these findings to the clinic has been met with challenges, primarily due to the off-target effects and lack of specificity of early-generation MMP inhibitors.

Future research should focus on the development of highly selective MMP-2 inhibitors to minimize side effects. Furthermore, a deeper understanding of the intricate regulatory networks governing MMP-2 expression and activation in different disease contexts will be crucial for designing more effective and personalized therapeutic strategies. The combination of MMP-2 inhibitors with other targeted therapies or immunotherapies may also offer synergistic benefits and overcome resistance mechanisms. Continued investigation into the multifaceted roles of MMP-2 will undoubtedly pave the way for novel and impactful treatments for a range of debilitating diseases.

References

- 1. Myricetin inhibits matrix metalloproteinase 2 protein expression and enzyme activity in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix metalloproteinase inhibition suppresses MMP-2 activity and activation of PANC-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effect of Matrix Metalloproteinase Inhibition on Pancreatic Cancer Invasion and Metastasis: An Additive Strategy for Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Candidate Angiogenic Inhibitors Processed by Matrix Metalloproteinase 2 (MMP-2) in Cell-Based Proteomic Screens: Disruption of Vascular Endothelial Growth Factor (VEGF)/Heparin Affin Regulatory Peptide (Pleiotrophin) and VEGF/Connective Tissue Growth Factor Angiogenic Inhibitory Complexes by MMP-2 Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Matrix Metalloproteinase-2 Activity by COX-2-PGE2-pAKT Axis Promotes Angiogenesis in Endometriosis | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sauchinone inhibits the proliferation, migration and invasion of breast cancer cells by suppressing Akt-CREB-MMP13 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of matrix metalloproteinase inhibition on pancreatic cancer invasion and metastasis: an additive strategy for cancer control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Pharmacologic and genetic manipulation of MMP-2 and -9 affects retinal neovascularization in rodent models of OIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reduced retinal angiogenesis in MMP-2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Pharmacologic and Genetic Manipulation of Matrix Metalloproteinases -2 and -9 Reduce Retinal Neovascularization in Rodent Models of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Matrix metalloproteinase inhibition improves survival in an orthotopic model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of RNA silencing of matrix metalloproteinase-2 on the growth of esophageal carcinoma cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Matrix metalloproteinase (MMP) inhibition selectively decreases type II MMP activity in a murine model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Core Downstream Signaling Pathways of MMP2-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Its enzymatic activity is crucial for physiological processes such as tissue remodeling, embryonic development, and wound healing.[1][3] However, the dysregulation and overexpression of MMP-2 are strongly associated with pathological conditions, including tumor invasion, metastasis, and angiogenesis.[3][4] Consequently, MMP-2 has emerged as a significant therapeutic target in oncology and other diseases.[2]

MMP2-IN-2 is a potent and selective inhibitor of MMP-2, exhibiting an IC50 of 4.2 μM. It also shows inhibitory activity against MMP-13, MMP-9, and MMP-8, with higher IC50 values of 12 µM, 23.3 µM, and 25 µM, respectively, indicating its selectivity for MMP-2. By inhibiting the catalytic activity of MMP-2, this compound serves as a valuable tool for investigating the downstream signaling pathways regulated by this enzyme and as a potential lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the core downstream signaling pathways modulated by the inhibition of MMP-2, with a focus on the effects analogous to those expected from this compound.

Core Downstream Signaling Pathways

Inhibition of MMP-2 by compounds such as this compound can significantly impact intracellular signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling nexus that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and motility.[5][6] MMP-2 activity has been shown to modulate this pathway, and its inhibition leads to downstream consequences that are unfavorable for cancer progression.[5][7]

Inhibition of MMP-2 has been demonstrated to suppress the PI3K/Akt signaling pathway in lung cancer cells and endothelial cells.[5] This suppression is characterized by a decrease in the phosphorylation of Akt at Serine-473.[5] The downregulation of this pathway upon MMP-2 inhibition is believed to occur through the modulation of integrin-mediated signaling.[5] The reduced activity of the PI3K/Akt pathway subsequently leads to a decrease in the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[5]

dot

Caption: PI3K/Akt signaling pathway modulated by this compound.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival.[8][9] The activation of this pathway is frequently observed in various cancers and is linked to increased MMP-2 expression.[8][10] Studies have shown that the Src oncogene can induce MMP-2 expression through the ERK/Sp1 signaling pathway.[8][10]

Inhibition of MMP-2, or upstream activators of the MAPK/ERK pathway, can disrupt this signaling axis. For example, an ERK inhibitor can suppress the expression of both ETS1 and MMP-2 in renal clear cell carcinoma.[9] This suggests a feedback loop where MMP-2 activity might also influence the MAPK/ERK pathway. By inhibiting MMP-2, this compound can potentially attenuate the pro-tumorigenic signals transmitted through this pathway, leading to reduced cell proliferation and migration.[11]

dot

Caption: MAPK/ERK signaling pathway and its link to MMP-2.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and the effects of MMP-2 inhibition on downstream signaling and cellular processes, based on available data for this compound and other specific MMP-2 inhibitors.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (μM) | Reference |

| MMP-2 | 4.2 | |

| MMP-13 | 12 | |

| MMP-9 | 23.3 | |

| MMP-8 | 25 |

Table 2: Effects of MMP-2 Inhibition on Downstream Signaling and Cellular Functions

| Parameter | Effect of Inhibition | Cell Line/Model | Reference |

| p-Akt (Ser-473) | Decreased | A549 Lung Cancer Cells | [5] |

| VEGF Expression | Decreased | A549 Lung Cancer Cells | [5] |

| Cell Migration | Decreased | Retinoblastoma (Y79) | [12] |

| Cell Invasion | Decreased | Oral Cancer Cells | [3] |

| Angiogenesis (Tube Formation) | Decreased | HUVECs | [13] |

| Cell Viability | Decreased | Retinoblastoma (Weri-1) | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the context of MMP-2 inhibition are provided below.

Gelatin Zymography

This technique is used to detect the activity of gelatinases like MMP-2.[14]

Protocol:

-

Sample Preparation: Culture cells to 70-80% confluency, then switch to serum-free media for 24-48 hours to collect conditioned media. Centrifuge the media to remove cell debris.

-

Gel Electrophoresis: Prepare a 10% SDS-polyacrylamide gel copolymerized with 0.1% gelatin.[15] Mix samples with non-reducing sample buffer and load onto the gel without boiling. Run the gel at 150-200V at 4°C.[15]

-

Renaturation and Development: After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.[15] Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2) at 37°C for 24-48 hours.[15]

-

Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain.[15] Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.

dot

Caption: Experimental workflow for Gelatin Zymography.

Western Blot for Phosphorylated Proteins (p-Akt, p-ERK)

This method is used to detect the phosphorylation status of key signaling proteins.[16][17]

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]

-

SDS-PAGE and Transfer: Mix 20-30 µg of protein with Laemmli sample buffer, boil, and separate on an SDS-PAGE gel.[18] Transfer the proteins to a PVDF membrane.[16]

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST.[19] Incubate with primary antibodies against p-Akt (Ser473) or p-ERK overnight at 4°C.[16][19] Wash and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16] The membrane can be stripped and re-probed for total Akt or ERK for normalization.[18]

dot

Caption: Western Blot workflow for phosphorylated proteins.

Transwell Migration and Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane, with an ECM coating for invasion studies.[3][20]

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore Transwell insert with Matrigel and allow it to solidify.[3] For migration assays, no coating is needed.

-

Cell Seeding: Seed cells (e.g., 1x10^5 cells/well) in serum-free medium into the upper chamber.[20] The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).[20] The inhibitor (this compound) is added to the upper chamber with the cells.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.[20]

-

Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[20] Fix and stain the migrated cells on the lower surface with 0.1% crystal violet.[20] Elute the dye and measure the absorbance at 590 nm, or count the stained cells under a microscope.

Caption: Wound Healing (Scratch) Assay workflow.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures.

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to polymerize at 37°C. 2[13]. Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in the presence or absence of the inhibitor (this compound). 3[22]. Incubation: Incubate the plate for 4-24 hours at 37°C. 4[13]. Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. T[23]he extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points.

[22]dot

Caption: In Vitro Angiogenesis Assay workflow.

Conclusion

This compound, as a potent and selective inhibitor of MMP-2, holds significant promise for both basic research and therapeutic development. Its mechanism of action, centered on the attenuation of MMP-2's enzymatic activity, leads to the downregulation of key pro-tumorigenic signaling pathways, namely the PI3K/Akt and MAPK/ERK cascades. The consequent inhibition of cell migration, invasion, and angiogenesis underscores the potential of MMP-2 inhibition as a strategy to combat cancer progression. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of MMP-2 and to evaluate the efficacy of inhibitors like this compound in various preclinical models. Further research into the specific downstream effects of this compound will be invaluable in elucidating its full therapeutic potential.

References

- 1. Gel Diffusion-Based Gelatin Zymography to Analyze MMP-2 and MMP-9 Activity in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 3. corning.com [corning.com]

- 4. Wound healing assay | Abcam [abcam.com]

- 5. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Src oncogene activates MMP-2 expression via the ERK/Sp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ERK/MAPK Signalling Pathway Regulates MMP2 through ETS1 in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. researchhub.com [researchhub.com]

- 21. researchgate.net [researchgate.net]

- 22. promocell.com [promocell.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

The Therapeutic Potential of Selective MMP-2 Inhibition in Oncology: A Technical Overview

Disclaimer: Initial searches for a specific compound designated "MMP2-IN-2" did not yield publicly available data. This guide, therefore, focuses on the broader, yet highly relevant, topic of the therapeutic potential of selective Matrix Metalloproteinase-2 (MMP-2) inhibitors in cancer, drawing upon published preclinical data for various candidate molecules. This approach provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in this target class.

Executive Summary

Matrix Metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a primary component of basement membranes.[1][2][3] Its overexpression is a hallmark of numerous malignancies, directly correlating with tumor invasion, metastasis, angiogenesis, and poor patient prognosis.[2][3][4][5] Consequently, MMP-2 has long been considered an attractive target for anticancer therapy.[2][4] Early clinical trials with broad-spectrum MMP inhibitors, however, were largely unsuccessful due to a lack of efficacy and significant musculoskeletal side effects.[1][4] This has spurred the development of highly selective MMP-2 inhibitors, aiming to maximize anti-tumor activity while minimizing off-target toxicities. This guide provides an in-depth review of the rationale for targeting MMP-2, presents preclinical data for representative selective inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways and research workflows.

The Role of MMP-2 in Cancer Progression

MMP-2 contributes to multiple stages of cancer progression through both its enzymatic and non-enzymatic functions:

-

ECM Degradation and Invasion: By degrading type IV collagen and other ECM components like gelatin, laminin, and fibronectin, MMP-2 breaks down the basement membrane, a critical barrier to cell movement.[1][2] This facilitates the local invasion of cancer cells into surrounding tissues.[2]

-

Metastasis: The degradation of the ECM is essential for cancer cells to enter the bloodstream or lymphatic vessels (intravasation) and to exit into distant tissues to form secondary tumors (extravasation).[1][6]

-

Angiogenesis: MMP-2 promotes the formation of new blood vessels, which are necessary to supply growing tumors with nutrients and oxygen.[1][2] It does this by degrading the ECM to allow for endothelial cell migration and by releasing pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), sequestered within the matrix.[6]

-

Modulation of the Tumor Microenvironment: MMP-2 can cleave various non-ECM proteins, including growth factors, cytokines, and cell surface receptors, thereby influencing cell signaling pathways that control proliferation, apoptosis, and inflammation.[2]

Quantitative Preclinical Data for Selected MMP-2 Inhibitors

The following tables summarize key quantitative data from preclinical studies of various selective MMP-2 inhibitors. These compounds represent different chemical classes and demonstrate the potential of targeting MMP-2.

Table 1: In Vitro Efficacy of Selective MMP-2 Inhibitors

| Compound | Class | Cancer Cell Line | Assay Type | IC50 | Citation(s) |

| Myricetin | Flavonoid | COLO 205 (Colorectal) | MMP-2 Enzyme Activity | 7.82 µM | [1][7] |

| HT-29 (Colorectal) | MMP-2 Enzyme Activity | 13.25 µM | [7] | ||

| COLO 320HSR (Colorectal) | MMP-2 Enzyme Activity | 11.18 µM | [7] | ||

| Silibinin | Flavonolignan | HT-29 (Colorectal) | Cell Viability (MTT) | 54.41 µM | [8] |

| LY52 | Synthetic | SKOV3 (Ovarian) | Gelatinase Activity | 11.9 µg/ml | [9] |

| Compound E17 | Dihydropyrazothiazole | - | MMP-2 Enzyme Activity | 2.80 µM | [10] |

Table 2: In Vivo Efficacy of Selective MMP-2 Inhibitors

| Compound | Cancer Model | Dosing Regimen | Primary Outcome | Result | Citation(s) |

| Peptide G | Carcinoma Xenograft (Mice) | Not Specified | Tumor Growth Inhibition | Significant (p < 0.04) inhibition of tumor growth | [4] |

| Peptide M205C4 | Pancreatic Cancer Xenograft (Mice) | Not Specified | Tumor Weight Inhibition | >50% inhibition of tumor weight | [3] |

| BMMPIs (ML104) | Multiple Myeloma (Mice) | Not Specified | Tumor Burden & Osteolysis | Decreased tumor burden and protection against osteolytic lesions | [11] |

| Camptothecin (CPT) | Colorectal Cancer (Mice) | Not Specified | Protein levels of MMP-2 | Reduced protein levels of MMP-2 in vivo | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MMP-2 inhibitors. Below are outlines for key in vitro and in vivo assays.

MMP-2 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the catalytic activity of purified MMP-2.

-

Reagents and Materials: Recombinant human MMP-2, a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), assay buffer (e.g., 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 µM ZnSO₄, pH 7.5), test compounds, and a fluorescence microplate reader.[12]

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, pre-incubate the recombinant MMP-2 enzyme with the varying concentrations of the inhibitor for a defined period (e.g., 30-45 minutes) at 37°C to allow for enzyme-inhibitor interaction.[3][12]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Continuously monitor the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 328 nm and 393 nm).[3]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

-

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and assess the impact of inhibitors.

-

Reagents and Materials: SDS-polyacrylamide gels copolymerized with gelatin (e.g., 2 mg/ml), cell lysates or conditioned media, non-reducing sample buffer, electrophoresis equipment, renaturing buffer (e.g., Triton X-100), developing buffer (containing CaCl₂), and a staining solution (e.g., Coomassie Brilliant Blue).[12]

-

Procedure:

-

Prepare protein samples from cell culture supernatants or tissue homogenates.

-

Mix samples with non-reducing SDS-PAGE sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling.

-

Perform electrophoresis under non-reducing conditions.[12]

-

After electrophoresis, wash the gel with a renaturing buffer to remove SDS and allow the enzyme to renature.

-

Incubate the gel in a developing buffer at 37°C for several hours to allow for gelatin degradation by the MMPs.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Areas of gelatinase activity will appear as clear bands against a blue background, indicating where the gelatin has been degraded. The intensity of the bands can be quantified using densitometry.

-

In Vitro Cancer Cell Invasion Assay (Transwell)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step of metastasis.

-

Reagents and Materials: Transwell cell culture chambers with a porous membrane (e.g., 8 µm pores), Matrigel (or another basement membrane extract), serum-free and serum-containing cell culture media, cancer cell line of interest, and test compounds.[9]

-

Procedure:

-

Coat the upper surface of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Harvest cancer cells and resuspend them in serum-free medium containing the test compound at various concentrations.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have invaded to the lower surface of the membrane.

-

Count the number of invading cells under a microscope. The inhibitory rate is calculated by comparing the number of invading cells in the treated groups to the control group.[9]

-

Human Tumor Xenograft Model in Nude Mice

This in vivo model is used to evaluate the anti-tumor efficacy of an MMP-2 inhibitor.

-

Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cells, test compound formulation, and calipers for tumor measurement.[3]

-

Procedure:

-

Inject human cancer cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to grow to a palpable size (e.g., ~50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula (e.g., Volume = (width)² x length / 2).

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[3]

-

Visualizing Mechanisms and Workflows

MMP-2 Signaling in Cancer Metastasis

The diagram below illustrates the central role of MMP-2 in promoting cancer cell invasion and metastasis.

Caption: Role of MMP-2 in ECM degradation and cancer cell invasion.

Preclinical Evaluation Workflow for an MMP-2 Inhibitor

This workflow outlines the typical progression of preclinical studies for a novel MMP-2 inhibitor candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of Peptide Inhibitor to Matrix Metalloproteinase-2 Using Phage Display and Its Effects on Pancreatic Cancer Cell lines PANC-1 and CFPAC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical studies of MMP inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective MMP Inhibition, Using AZD3342, to Reduce Gastrointestinal Toxicity and Enhance Chemoefficacy in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myricetin inhibits matrix metalloproteinase 2 protein expression and enzyme activity in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. [Inhibitory effects of matrix metalloproteinase (MMP) inhibitor LY52 on expression of MMP-2 and MMP-9 and invasive ability of human ovarian carcinoma cell line SKOV3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective inhibition of matrix metalloproteinase-2 in the multiple myeloma-bone microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on MMP2-IN-2 in Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme implicated in the degradation of the extracellular matrix (ECM), a critical process in angiogenesis. The formation of new blood vessels is fundamental in both physiological processes, such as wound healing and embryonic development, and pathological conditions, most notably tumor growth and metastasis. MMP-2 facilitates angiogenesis by breaking down the basement membrane, allowing for endothelial cell migration, proliferation, and the formation of new vascular structures.[1] Furthermore, MMP-2 can release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM, further stimulating neovascularization.[2][3] Consequently, the inhibition of MMP-2 has been a significant focus of anti-angiogenic therapeutic strategies.

This technical guide provides a comprehensive overview of MMP2-IN-2, a specific inhibitor of MMP-2, and its relevance in angiogenesis research. It also addresses a related compound, MMP-2 Inhibitor 1 (MMP2-I1), which has demonstrated paradoxical pro-angiogenic effects, to provide a broader context for researchers in the field. This document details the available quantitative data, experimental protocols, and signaling pathways associated with these inhibitors.

Quantitative Data on MMP-2 Inhibitors

The precise inhibitory activity of compounds against MMP-2 and other related enzymes is crucial for interpreting experimental outcomes. Below are the available quantitative data for this compound and the concentrations of MMP-2 Inhibitor 1 used in key angiogenesis studies.

Table 1: Inhibitory Activity of this compound

| Target | IC50 |

| MMP-2 | 4.2 µM |

| MMP-13 | 12 µM |

| MMP-9 | 23.3 µM |

| MMP-8 | 25 µM |

Data sourced from commercial supplier information. It is important to note that peer-reviewed studies specifically detailing the anti-angiogenic effects of this compound are limited. The provided IC50 values indicate its potency and selectivity.

Table 2: Experimental Concentrations of MMP-2 Inhibitor 1 (MMP2-I1) in Angiogenesis and Osteogenesis Studies

| Cell Type | Assay | Concentration Range | Observed Effect |

| hBMSCs | Alkaline Phosphatase (ALP) Activity | 0.17–17 µM | Increased ALP activity |

| hBMSCs | Calcium Deposits | 0.17–17 µM | Increased mineralization |

| HUVECs | Gene Expression (CD31, EMCN) | Not specified | Increased expression |

| HUVECs | Protein Expression (CD31, EMCN) | Not specified | Increased expression at 3 and 7 days |

hBMSCs: human Bone Marrow Stromal Cells; HUVECs: Human Umbilical Vein Endothelial Cells. Data is derived from studies on the pro-angiogenic and pro-osteogenic effects of MMP2-I1.

Core Signaling Pathways

The modulation of angiogenesis by MMP-2 inhibitors involves intricate signaling pathways. While the expected effect of an MMP-2 inhibitor is the suppression of angiogenesis, research on MMP-2 Inhibitor 1 (MMP2-I1) has revealed a surprising pro-angiogenic mechanism.

The Anti-Angiogenic Pathway (Hypothesized for this compound)

The canonical role of MMP-2 in angiogenesis involves the degradation of the ECM, which is essential for endothelial cell migration and invasion. Furthermore, MMP-2 activity is linked to the release and activation of pro-angiogenic factors like VEGF. Therefore, an inhibitor like this compound is expected to block these processes.

Caption: Hypothesized anti-angiogenic mechanism of this compound.

The Pro-Angiogenic Pathway of MMP-2 Inhibitor 1 (MMP2-I1)

Contrary to the expected outcome, studies have shown that MMP-2 Inhibitor 1 (MMP2-I1) can promote angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs). This effect is mediated through the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α).

References

- 1. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]

- 3. Matrix metalloproteinase-2 is required for the switch to the angiogenic phenotype in a tumor model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Matrix Metalloproteinase-2 in Cellular Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in the degradation of the extracellular matrix (ECM) and a critical mediator of cellular invasion.[1][2][3] Dysregulation of MMP-2 is a hallmark of numerous pathologies, most notably cancer metastasis, where it facilitates the breach of basement membranes and invasion into surrounding tissues.[1][3][4] This document details the molecular mechanisms of MMP-2 function, its complex regulatory network, associated signaling pathways, and its standing as a therapeutic target. Furthermore, it offers detailed protocols for seminal experiments in MMP-2 research and presents quantitative data to support the presented concepts.

Core Mechanism of MMP-2 in Extracellular Matrix Degradation

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase with a primary role in tissue remodeling, embryonic development, and wound healing.[1][3] Its pathogenic role is most pronounced in its ability to degrade major components of the basement membrane, a specialized ECM that separates epithelial and endothelial cells from the underlying connective tissue.

MMP-2 is secreted as an inactive zymogen, pro-MMP-2 (72 kDa).[1][5] Its activation is a tightly regulated, multi-step process that primarily occurs on the cell surface, ensuring its proteolytic activity is localized. The most well-characterized activation pathway involves Membrane Type 1 MMP (MT1-MMP) and Tissue Inhibitor of Metalloproteinase-2 (TIMP-2).[6][7][8][9]

The key steps are as follows:

-

An active MT1-MMP molecule on the cell surface binds to a TIMP-2 molecule.[6][8]

-

This MT1-MMP/TIMP-2 complex then acts as a receptor, binding pro-MMP-2 from the extracellular milieu via an interaction between the C-terminal domain of TIMP-2 and the hemopexin domain of pro-MMP-2.[6][10]

-

A neighboring, TIMP-2-free MT1-MMP molecule then cleaves the pro-domain of the captured pro-MMP-2, generating an intermediate form.[6][8][10]

-

Final activation to the fully active 62 kDa MMP-2 occurs via an autocatalytic cleavage event or through the action of another MMP-2 molecule.[3][10]

Once activated, MMP-2 cleaves a variety of ECM substrates, most notably type IV collagen, the primary structural component of the basement membrane.[3] It also degrades other collagens (types V, VII, X), gelatin, fibronectin, laminin, and elastin.[1] This enzymatic activity creates pathways for cells to migrate and invade through dense tissue structures.[4]

Regulation of MMP-2 Activity

The proteolytic potential of MMP-2 is meticulously controlled at multiple levels to prevent unwanted tissue degradation.

-

Transcriptional Regulation: The expression of the MMP-2 gene is regulated by various signaling pathways, including the PI3-K, p38 MAPK, and JNK pathways, which can be initiated by growth factors like IGF-2 and VEGF.[1]

-

Zymogen Sequestration: Pro-MMP-2 is secreted in an inactive form, preventing premature enzymatic activity.[1] Its activation is localized to specific sites on the cell surface where activators like MT1-MMP are present.[8][11]

-

Inhibition by TIMPs: The primary endogenous inhibitors of active MMP-2 are the Tissue Inhibitors of Metalloproteinases, particularly TIMP-2.[1] TIMPs bind to the catalytic site of active MMP-2 in a 1:1 stoichiometric ratio, effectively blocking its function.[1] This creates a delicate balance: while TIMP-2 is essential for the activation of pro-MMP-2 at low concentrations, higher concentrations lead to the inhibition of all available MT1-MMP molecules, thereby preventing MMP-2 activation and inhibiting active MMP-2.[8][12]

-

Post-Translational Modification: Recent evidence suggests that MMP-2 activity can be modulated by phosphorylation. Protein kinase C can phosphorylate MMP-2, and the phosphorylation status appears to significantly affect its enzymatic properties.[13]

Signaling Pathways Influencing MMP-2 Expression

Several intracellular signaling cascades converge on the regulation of MMP-2 expression, linking extracellular cues to invasive potential.

-

PI3K/Akt Pathway: Growth factors can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth and survival, which has been shown to upregulate MMP-2 expression.

-

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are frequently activated in cancer and can stimulate MMP-2 transcription.[1] For instance, astrocyte-derived factors can regulate MMP-2 expression in breast cancer cells via ERK1/2 signaling.[14]

-

TGF-β Signaling: Transforming Growth Factor-beta (TGF-β) is a potent inducer of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[3] MMP-2 can proteolytically activate latent TGF-β, creating a positive feedback loop that promotes invasion.[3][4][14] The TGF-β/Smad pathway also directly regulates the production of pro-MMP-2.[15]

Quantitative Data on MMP-2 in Cancer

Elevated expression of MMP-2 is a common feature in many human cancers and often correlates with poor prognosis, increased invasiveness, and metastasis.[16][17]

Table 1: MMP-2 Expression in Human Cancers

| Cancer Type | Finding | Reference |

| Breast Cancer | High expression of MMP-2 was found in 83.75% of 80 breast cancer tissue samples, significantly higher than in adjacent normal tissues.[17] Expression correlated with lymph node metastasis and tumor staging.[17][18] | [17][18] |

| Prostate Cancer | In a study of 187 cases, MMP-2 expression by more than 50% of malignant epithelial cells was an independent predictor of decreased disease-free survival.[19] | [19] |

| Melanoma | Activation of MMP-2 was restricted to the most aggressive cell lines in a xenograft model and correlated with tumor progression in human lesions.[20] | [20] |

| General | Most of 42 different human cancer cell lines examined exhibited basal levels of MMP-2 secretion.[16] | [16] |

MMP-2 as a Therapeutic Target

Given its critical role in invasion and metastasis, MMP-2 has been a major focus for drug development.[21] The primary strategy has been the development of inhibitors that block its catalytic activity.

Most inhibitors are designed to chelate the essential zinc ion in the enzyme's active site.[21][22] These include hydroxamates, carboxylates, and thiols.[23] However, early broad-spectrum MMP inhibitors (MMPIs) failed in clinical trials due to a lack of specificity, leading to significant side effects like musculoskeletal syndrome.[24] This was largely because they inhibited other MMPs, some of which have protective roles.[24]

Current research focuses on developing highly selective MMP-2 inhibitors to minimize off-target effects.[22] Another approach involves monoclonal antibodies that target specific MMPs.[24]

Table 2: Selected MMP-2 Inhibitors and their Potency

| Inhibitor | Type | Target(s) | IC₅₀ (MMP-2) | IC₅₀ (MMP-9) | Reference |

| Ilomastat (GM6001) | Broad-spectrum hydroxamate | MMP-1, -2, -3, -8, -9 | 0.3 - 1.0 nM | - | [23] |

| MMP-2/MMP-9 Inhibitor I | Carboxylic acid analog | MMP-2, MMP-9 | 310 nM | 240 nM | [25] |

| MMP-2/MMP-9 Inhibitor II | Sulfonamide hydroxamate | MMP-2, MMP-9 | 17 nM | 30 nM | [26] |

| Luteolin 7-O-glucoside | Flavonoid | MMP-2, MMP-9 | 9 µM | 4 µM | [27] |

| AG3340 (Prinomastat) | Non-peptidic | MMP-2, -3, -9, -13 | <0.13 ng/mL | <0.13 ng/mL | [22] |

IC₅₀ values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

Analyzing MMP-2 activity and its role in invasion requires specialized biochemical and cell-based assays.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect and quantify the enzymatic activity of gelatinases like MMP-2 and MMP-9.[2][28] The method involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active enzymes to digest the gelatin. Subsequent staining reveals areas of digestion as clear bands against a dark background.[29]

Detailed Protocol:

-

Sample Preparation:

-

Culture cells to 70-80% confluency.

-

Wash cells twice with serum-free media and then culture in serum-free media for 24-48 hours to collect conditioned media.[29] Fetal bovine serum contains its own MMPs and inhibitors, which would interfere with the assay.

-

Collect the conditioned media and centrifuge to remove cells and debris.[29]

-

Determine the protein concentration of the conditioned media (e.g., using a BCA assay) to ensure equal loading.

-

-

Gel Electrophoresis:

-

Prepare a 7.5-10% polyacrylamide separating gel containing 1 mg/mL gelatin.[29][30]

-

Mix protein samples with a non-reducing sample buffer (without β-mercaptoethanol or DTT) and load onto the gel without boiling. This preserves the enzyme's structure.

-

Run the gel at a constant voltage (e.g., 120-150 V) at 4°C until the dye front reaches the bottom.[30]

-

-

Enzyme Renaturation and Development:

-

After electrophoresis, carefully remove the gel and wash it 2 x 30 minutes in a renaturing solution (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS and allow the enzyme to renature.[30]

-